Buclizine dihydrochloride is a pharmaceutical compound primarily used as an antihistamine and antiemetic agent. It is derived from the piperazine class of compounds and is known for its effectiveness in treating motion sickness and as an appetite stimulant, particularly in pediatric patients. The compound is a hydrochloride salt formed by the reaction of buclizine with two equivalents of hydrogen chloride, enhancing its solubility and bioavailability in pharmaceutical formulations .
Buclizine dihydrochloride is classified as an antihistamine, specifically a first-generation antihistamine. It is structurally related to meclizine and has similar pharmacological properties. The compound is often found in various dosage forms, including tablets and syrups, and is utilized in both human and veterinary medicine .
The synthesis of buclizine dihydrochloride typically involves the following steps:
The synthesis can be monitored using various analytical techniques, including high-performance liquid chromatography (HPLC) to ensure purity and yield .
The molecular formula of buclizine dihydrochloride is , with a molecular weight of approximately 483.50 g/mol. The compound features a piperazine ring, which contributes to its pharmacological activity.
Crystal Structure: Recent studies have determined the crystal structures of both the monohydrochloride monohydrate form and the anhydrous form of buclizine dihydrochloride, revealing insights into its solid-state properties and hydration behavior .
Buclizine dihydrochloride can undergo several chemical reactions, primarily involving:
These reactions are critical for understanding the stability profile of buclizine dihydrochloride in pharmaceutical applications.
Buclizine dihydrochloride exerts its pharmacological effects primarily through antagonism of histamine H1 receptors. This action helps alleviate nausea, vomiting, and motion sickness symptoms by blocking the effects of histamine in the vestibular system.
Additionally, buclizine may also exhibit anticholinergic properties, further contributing to its antiemetic effects. The detailed mechanism involves:
The pharmacokinetics indicate that buclizine has a relatively long half-life, allowing for sustained therapeutic effects .
These properties are essential for formulating effective dosage forms that ensure optimal bioavailability .
Buclizine dihydrochloride has several applications in medicine:
Buclizine dihydrochloride is systematically named as 1-[(4-Chlorophenyl)phenylmethyl]-4-[[4-(1,1-Dimethylethyl)phenyl]methyl]piperazine dihydrochloride. Its molecular formula is C₂₈H₃₅Cl₃N₂, with a molecular weight of 505.95 g/mol. The structure consists of a piperazine core substituted with a chlorobenzhydryl group and a tert-butylbenzyl group, protonated at both nitrogen atoms and associated with two chloride counterions [3] [7] [9].
This compound is marketed under numerous synonyms and brand names globally, reflecting its diverse therapeutic applications:Table 1: Synonyms and Brand Names of Buclizine Dihydrochloride
Type | Names |
---|---|
Chemical Synonyms | Longifene; Vibazine; Buclina; Aphilan; Softran; UCB-4445; Posdel |
Brand Variants | Bucladin-S; Histabutyzine; Buclodin |
These designations arise from its development history and regional pharmaceutical uses [3] [5] [7].
Buclizine dihydrochloride exhibits complex solid-state behavior, with crystallization yielding distinct polymorphic and solvated forms. Key modifications include:
X-ray diffraction studies reveal non-centrosymmetric achiral (NA) structures for hydrated and anhydrous monohydrochloride forms:Table 2: Crystallographic Parameters of Buclizine Salts
Form | Crystal System | Space Group | Point Group | Structural Note |
---|---|---|---|---|
BCZHCl·H₂O (Hydrate) | Orthorhombic | Pna2₁ | mm2 | Non-centrosymmetric achiral structure |
BCZHCl (Anhydrous) | Orthorhombic | Pca2₁ | mm2 | Non-centrosymmetric achiral structure |
Notably, crystallization in mm2 space groups is atypical for racemic compounds, as fewer than 5% adopt such configurations. The free base (BCZ-FB) and dihydrochloride (BCZH₂Cl₂) forms lack resolved crystal structures but have been characterized through powder X-ray diffraction (PXRD), Fourier-transform infrared spectroscopy (FT-IR), and thermal analysis [2].
Buclizine dihydrochloride exhibits pH-dependent solubility critical to its bioavailability:
Table 3: Equilibrium Solubility of Buclizine Forms
Form | pH 1.2 (mg/mL) | pH 4.5 (mg/mL) | pH 6.8 (mg/mL) | pH 7.4 (mg/mL) |
---|---|---|---|---|
BCZH₂Cl₂ (Raw) | 12.8 ± 0.3 | 3.2 ± 0.1 | 0.05 ± 0.01 | Insoluble |
BCZHCl | 9.6 ± 0.2 | 1.8 ± 0.1 | 0.02 ± 0.01 | Insoluble |
BCZ-FB | 0.5 ± 0.1 | 0.1 ± 0.05 | Insoluble | Insoluble |
The compound demonstrates thermal decomposition rather than a sharp melting point:
Table 4: Thermal Properties of Buclizine Dihydrochloride
Property | Specification | Analytical Method |
---|---|---|
Melting/Decomposition | 230–240°C (with decomposition) | DSC/TGA |
Storage Conditions | Inert atmosphere, 2–8°C | Stability protocols |
Thermal Behavior | Hygroscopic; degrades above 240°C | TGA-FTIR coupling |
The anhydrous dihydrochloride’s tendency to convert to monohydrochloride monohydrate under ambient humidity necessitates stringent environmental controls during pharmaceutical manufacturing [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7